2-Oxo-2-phenylethyl 4-fluorobenzoate

Description

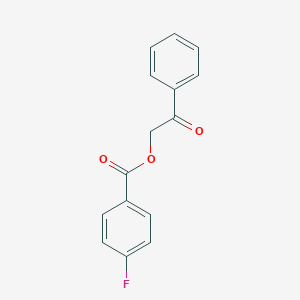

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKXNLKFKYELHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Oxo 2 Phenylethyl 4 Fluorobenzoate

Direct Synthetic Pathways

Direct synthesis of 2-oxo-2-phenylethyl 4-fluorobenzoate (B1226621) primarily involves the formation of an ester linkage between a phenacyl moiety and a 4-fluorobenzoyl group.

Photocatalytic Coupling Reactions for Phenacyl 4-Fluorobenzoate Synthesis

While specific research on the photocatalytic synthesis of 2-oxo-2-phenylethyl 4-fluorobenzoate is not extensively documented in the provided results, the principles of photoredox catalysis can be applied. This modern synthetic approach utilizes visible light to initiate single-electron transfer processes, enabling the formation of carbon-centered radicals from precursors like organoboron compounds. nih.gov A dual catalytic system, often comprising a photoredox catalyst and a Lewis base, can generate radicals from boronic acids or esters which then react with suitable partners. nih.gov This method offers a mild and redox-neutral pathway for C-C bond formation and could theoretically be adapted for esterification by coupling a phenacyl radical precursor with a 4-fluorobenzoate derivative.

Conventional Esterification Techniques Involving Phenacyl Halides and 4-Fluorobenzoic Acid Derivatives

A more traditional and widely employed method for synthesizing phenacyl esters is the reaction of a phenacyl halide, typically phenacyl bromide, with a carboxylic acid or its salt. bas.bgresearchgate.net This nucleophilic substitution reaction is a cornerstone of organic synthesis.

The synthesis of this compound can be achieved by reacting 2-bromo-1-phenylethanone (phenacyl bromide) with 4-fluorobenzoic acid in the presence of a base. globalscientificjournal.com The base, such as sodium carbonate or sodium bicarbonate, deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then displaces the bromide from the phenacyl bromide. bas.bgglobalscientificjournal.com Common solvents for this reaction include dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.netnih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). globalscientificjournal.com

Alternative methods like using ultrasound or microwave irradiation have been shown to increase the efficiency of similar esterification reactions, often leading to higher yields in shorter reaction times compared to conventional heating. bas.bg

| Reactants | Base | Solvent | Method | Yield | Reference |

| Phenacyl bromide, Benzoic acid | Sodium Carbonate | Not specified | Sonication | ~90% | bas.bg |

| Phenacyl bromide, Benzoic acid | Sodium Carbonate | Not specified | Microwave | ~90% | bas.bg |

| 2-bromo-1-phenylethanone, Benzoic acid | Sodium Carbonate | Dimethyl formamide | Stirring at room temp. | Not specified | researchgate.net |

| 4-fluorobenzoic acid, Ethanol | Sulfuric Acid | None (reflux) | Reflux | 80% (for ethyl ester) | globalscientificjournal.com |

Synthesis of Related 2-Oxo-2-phenylethyl Esters and Amides for Comparative Studies

The synthesis of a variety of 2-oxo-2-phenylethyl esters and amides is crucial for comparative studies, such as in the evaluation of their biological activities. nih.govnih.govnih.gov

Approaches to 2-Oxo-2-phenylethyl Derivatives

The synthesis of related phenacyl derivatives generally follows similar principles to the synthesis of this compound. For instance, N-phenacyl derivatives of dibromobenzimidazoles have been synthesized by reacting the corresponding benzimidazole (B57391) with a substituted phenacyl bromide in the presence of a base like sodium bicarbonate in acetonitrile. nih.gov The choice of base and solvent system can be optimized to improve reaction yields. nih.gov

Similarly, various amides can be prepared. For example, a series of 2-oxo-1,2-dihydro-3-quinolinecarboxamides were synthesized for evaluation as serotonin (B10506) 5-HT4 receptor agonists. nih.gov The synthesis of amides often involves the coupling of a carboxylic acid with an amine, sometimes facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acid chloride.

Catalytic Methodologies in Derivative Synthesis, e.g., Boron-Based Lewis Acid Catalysis

Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have emerged as powerful catalysts in a variety of organic transformations. mdpi.com These catalysts can activate substrates and facilitate reactions under mild conditions. mdpi.com

In the context of ester and amide synthesis, boron Lewis acids can catalyze the formal insertion of isocyanides into the C-O bond of benzyl (B1604629) esters, leading to the formation of imides. rsc.org Borinic acids have also been shown to catalyze the formylation and transamidation of amines. nih.gov While not directly applied to this compound in the provided search results, these catalytic methods represent a promising avenue for the synthesis of related esters and amides. For instance, diarylborinic acids can act as catalysts for the site-selective monoacylation of unprotected carbohydrates. nih.gov Mechanistic studies have shown that Lewis acids like BF3·OEt2 can catalyze the formation of boronate esters, a key step in the synthesis of covalent organic frameworks (COFs). rsc.org

| Catalyst Type | Reaction Type | Substrates | Key Feature | Reference |

| Boron Lewis Acid (B(C6F5)3) | Isocyanide Insertion | Benzyl esters, Isocyanides | Atom-economic synthesis of imides. | rsc.org |

| Borinic Acids | Transamidation | DMF, Amines | Mild conditions, no racemization. | nih.gov |

| Diarylborinic Acids | Acylation | Carbohydrates, Acyl chlorides | Site-selective monoacylation. | nih.gov |

| BF3·OEt2 | Boronate Ester Formation | Boronic acids, Catechols | Formation of covalent organic frameworks. | rsc.org |

General Considerations for Scale-Up and Reaction Optimization in Phenacyl Ester Synthesis

Scaling up the synthesis of phenacyl esters from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Reaction Optimization: The optimization of reaction parameters is crucial for maximizing yield and minimizing byproducts. This can involve a factorial design of experiments to study the effects of variables such as temperature, reaction time, and reactant stoichiometry. rsc.org For the synthesis of phenacyl bromide, a key precursor, a full multivariate optimization has been successfully employed to determine the optimal reaction parameters. rsc.org

Flow Chemistry: Microreactors and continuous flow systems offer significant advantages for scaling up reactions that are difficult to control in conventional batch processes, such as the selective monobromination of acetophenone (B1666503) to form phenacyl bromide. rsc.org Flow chemistry provides better control over reaction parameters like temperature and mixing, leading to higher selectivity and safer operation. rsc.org The parameters optimized on a microscale can often be directly translated to larger scale production systems. rsc.org

Green Chemistry Metrics: When scaling up, it is important to consider the environmental impact of the process. Green chemistry metrics, such as the E-factor (mass of waste per mass of product) and mass intensity (total mass in a process divided by the mass of product), can be used to evaluate the sustainability of a synthetic route. rsc.org Solvent-free systems and the use of recyclable catalysts can significantly improve the green credentials of a process. rsc.orgresearchgate.net

Purification: The purification of the final product is another critical aspect of scale-up. While laboratory-scale purifications might rely on column chromatography, this is often not feasible for large-scale production. Crystallization is a more practical method for obtaining pure product on a larger scale. researchgate.net

Reaction Mechanisms and Intrinsic Chemical Reactivity of 2 Oxo 2 Phenylethyl 4 Fluorobenzoate

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group (C=O) in 2-Oxo-2-phenylethyl 4-fluorobenzoate (B1226621) is a primary site for chemical transformations due to the polarity of the carbon-oxygen double bond, which renders the carbon atom electrophilic.

Nucleophilic Addition Reaction Pathways

The ketone carbonyl carbon is susceptible to attack by nucleophiles. This reaction typically proceeds through a nucleophilic addition mechanism, where the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol.

Common nucleophiles that can react with ketones include:

Grignard reagents (R-MgX)

Organolithium compounds (R-Li)

Cyanide ions (CN⁻)

Hydride reagents (e.g., NaBH₄, LiAlH₄)

The general pathway for nucleophilic addition is as follows:

Step 1: Nucleophilic attack The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate.

Step 2: Protonation The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an added acid to form the final alcohol product.

The rate of nucleophilic addition is influenced by both steric and electronic factors. The phenacyl group presents some steric hindrance, which might slow down the reaction compared to a less substituted ketone.

Keto-Enol Tautomerism and its Implications

Ketones that possess at least one alpha-hydrogen can exist in equilibrium with their corresponding enol tautomer. wikipedia.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. fiveable.me In the case of 2-Oxo-2-phenylethyl 4-fluorobenzoate, the methylene (B1212753) group adjacent to the ketone is the site of this tautomerization.

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. wikipedia.orglibretexts.org

Base-catalyzed enolization: A base removes an alpha-hydrogen to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate on the oxygen atom yields the enol.

Acid-catalyzed enolization: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base (like the solvent) then removes an alpha-hydrogen, leading to the formation of the enol. libretexts.org

Generally, for simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.orglibretexts.org The C=O double bond is stronger than a C=C double bond, making the keto form more stable by about 45–60 kJ/mol. libretexts.org However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. In this compound, the enol form would result in a C=C double bond conjugated with both the phenyl ring and the ester group, which could provide some additional stabilization.

The presence of the enol tautomer, even in small concentrations, is significant as enols and their corresponding enolates are reactive nucleophiles. This allows for reactions at the α-carbon, such as halogenation and alkylation. The acidity of the α-hydrogens in ketones (pKa ≈ 19-21) is significantly higher than that of alkanes (pKa ≈ 50) due to the resonance stabilization of the resulting enolate ion. libretexts.org

Chemical Transformations at the Ester Linkage

The ester functional group in this compound is another key reactive site, primarily undergoing nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the phenacyloxy group (-OCH₂COPh).

Hydrolysis Mechanisms and Kinetic Studies

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the leaving group (phenacyloxide anion). The final products are the carboxylate salt (4-fluorobenzoate) and the alcohol (2-hydroxyacetophenone). Kinetic studies on related phenyl benzoates have shown that the formation of the tetrahedral intermediate is often the rate-determining step. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible process. The carbonyl oxygen of the ester is first protonated by an acid, which activates the carbonyl group towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, the alcohol (2-hydroxyacetophenone) is eliminated, and the carboxylic acid (4-fluorobenzoic acid) is regenerated along with the acid catalyst.

While specific kinetic data for the hydrolysis of this compound is not available in the provided search results, studies on similar substituted phenyl benzoates indicate that the reaction rate is sensitive to the electronic nature of both the acyl and the leaving groups. nih.govresearchgate.net The electron-withdrawing fluorine atom on the benzoate (B1203000) ring would make the carbonyl carbon more electrophilic, potentially increasing the rate of hydrolysis compared to an unsubstituted benzoate.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process. wikipedia.org

Mechanism: The mechanism of transesterification is similar to that of hydrolysis. wikipedia.org

Base-catalyzed: An alkoxide ion (RO⁻) from the new alcohol acts as the nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. The original alkoxy group (phenacyloxy group) is then eliminated.

Acid-catalyzed: The ester carbonyl is protonated, followed by nucleophilic attack by the new alcohol. After proton transfers, the original alcohol is eliminated.

To drive the equilibrium towards the desired product, the starting alcohol is often used in large excess, or the product alcohol is removed as it is formed. wikipedia.org For this compound, reaction with an alcohol (R'OH) would yield a new ester (4-fluorobenzoate ester of R'OH) and 2-hydroxyacetophenone. Various catalysts can be employed for transesterification, including mineral acids, metal alkoxides, and enzymes like lipases. wikipedia.orgorganic-chemistry.org

Table 1: Common Catalysts for Transesterification

| Catalyst Type | Examples | Conditions |

| Acid | H₂SO₄, HCl, p-TsOH | Typically requires heat |

| Base | NaOR, KOR, K₂CO₃ | Often proceeds at room temperature |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Mild conditions, room temperature |

| Enzymes | Lipases | Mild conditions, high selectivity |

This table provides a general overview of catalysts used for transesterification and is not specific to this compound.

Aminolysis Reactions

Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide and an alcohol. This reaction is also a nucleophilic acyl substitution. Amines are generally more nucleophilic than alcohols, so the reaction usually proceeds without the need for a catalyst, although heating may be required.

Mechanism: The nitrogen atom of the amine attacks the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen can occur, followed by the elimination of the leaving group (phenacyloxide anion) to give the amide and the alcohol (2-hydroxyacetophenone).

Kinetic studies on the aminolysis of substituted phenyl benzoates have shown that the reaction can proceed through a stepwise mechanism with the formation of a tetrahedral intermediate or a concerted mechanism, depending on the nucleophile and the leaving group. nih.govresearchgate.net For the reaction of this compound with an amine (RNH₂), the products would be N-alkyl-4-fluorobenzamide and 2-hydroxyacetophenone.

Aromatic Ring Reactivity and Substituent Effects

The presence of two distinct aromatic rings in this compound, each with different substituents, leads to a differentiated reactivity profile towards electrophilic attack. The phenacyl ring is influenced by the deactivating effect of the carbonyl group, while the 4-fluorobenzoyl ring is subject to the combined electronic effects of the fluorine atom and the ester functionality.

The fluorine atom on the 4-fluorobenzoyl ring exerts a dual electronic influence on the aromatic system: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). libretexts.org The high electronegativity of fluorine pulls electron density away from the benzene (B151609) ring through the sigma bond network, which deactivates the ring towards electrophilic attack. libretexts.org

Table 1: Electronic Effects of Substituents on Aromatic Rings

| Substituent | Aromatic Ring | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Reactivity |

| -C(O)CH₂O- | Phenacyl Ring | Electron-withdrawing | Weakly deactivating | Deactivated |

| -F | 4-Fluorobenzoyl Ring | Strong electron-withdrawing | Weak electron-donating | Deactivated |

| -C(O)O- | 4-Fluorobenzoyl Ring | Electron-withdrawing | Deactivating | Deactivated |

This table summarizes the general electronic effects of the key substituents on the aromatic rings of this compound.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. In the case of this compound, both aromatic rings are deactivated towards electrophilic attack due to the presence of electron-withdrawing groups.

The phenacyl portion of the molecule contains a carbonyl group directly attached to the phenyl ring via a methylene bridge. The carbonyl group is strongly deactivating and a meta-director. libretexts.org Therefore, any electrophilic substitution on the phenacyl ring would be expected to occur at a slower rate than for benzene and to be directed to the meta positions relative to the acetyl group.

In a competitive situation, it is plausible that the phenacyl ring would be more susceptible to electrophilic attack than the 4-fluorobenzoyl ring. This is because the deactivating effect of the carbonyl group in the phenacyl moiety is somewhat attenuated by the intervening methylene group, whereas the 4-fluorobenzoyl ring is directly attached to two deactivating groups, the fluorine atom and the ester linkage.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Aromatic Ring | Major Substituent Effect | Predicted Position of Electrophilic Attack |

| Phenacyl Ring | -C(O)CH₂- (meta-directing) | Meta |

| 4-Fluorobenzoyl Ring | -F (ortho, para-directing), -COO- (meta-directing) | Complex, likely a mixture of products with substitution occurring at positions dictated by the stronger directing group under specific reaction conditions. |

This table provides a predictive overview of the regioselectivity of electrophilic aromatic substitution on the two aromatic rings of the title compound based on general principles.

Mechanistic Probes and Intermediates in Reactions Involving this compound

Phenacyl esters, in general, are known to be useful photoremovable protecting groups for carboxylic acids. lookchem.com The photolysis of phenacyl esters proceeds through the formation of reactive intermediates. Upon irradiation, the ester can undergo cleavage to generate a phenacyl cation and a carboxylate anion. The phenacyl cation can then undergo further reactions.

In the context of nucleophilic substitution reactions, the ester linkage is a key reactive site. The reaction of esters with nucleophiles typically proceeds through a tetrahedral intermediate. researchgate.net The stability of this intermediate and the nature of the leaving group are crucial in determining the reaction rate. In this compound, the phenacyl group would be the leaving group in a nucleophilic acyl substitution reaction.

Kinetic studies on related substituted phenyl benzoates have shown that electron-withdrawing substituents on the leaving group can enhance the rate of nucleophilic substitution by stabilizing the departing anion. researchgate.net This suggests that the electron-withdrawing nature of the carbonyl group in the phenacyl moiety could influence the kinetics of reactions at the ester carbonyl.

Furthermore, bifunctional molecules can participate in complex reaction mechanisms where one part of the molecule influences the reactivity of another. mdpi.com For example, intramolecular interactions could play a role in certain reactions, although no specific examples for this compound have been documented.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxo 2 Phenylethyl 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen, carbon, and other active nuclei environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be instrumental in identifying the distinct types of protons and their neighboring environments within the 2-Oxo-2-phenylethyl 4-fluorobenzoate (B1226621) molecule. Analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and integration values would allow for the precise assignment of protons on the phenyl and 4-fluorobenzoyl moieties, as well as the key methylene (B1212753) (-CH2-) protons connecting the ester and ketone functionalities. However, no experimental ¹H NMR data for this specific compound could be located in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

To map the carbon framework of the molecule, ¹³C NMR spectroscopy is essential. Each unique carbon atom in the compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, carbonyl, aliphatic). This would confirm the presence of the ester and ketone carbonyl carbons, the carbons of the two aromatic rings, and the methylene bridge carbon. Unfortunately, specific ¹³C NMR spectral data for 2-Oxo-2-phenylethyl 4-fluorobenzoate are not present in the available scientific databases.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would offer direct insight into the environment of this halogen. oregonstate.edu A single resonance would be expected, and its chemical shift and coupling constants with nearby protons would confirm its position on the benzoate (B1203000) ring. This targeted analysis is crucial for verifying the regiochemistry of the fluorination. Regrettably, no dedicated ¹⁹F NMR studies for this compound were found.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. These would include strong stretching vibrations for the two carbonyl groups (ester and ketone), C-O stretching for the ester linkage, C-F stretching, and various C-H and C=C stretching and bending vibrations for the aromatic rings. While the synthesis of related compounds has been described, specific and detailed FT-IR data for the title compound is not available. hmdb.caglobalscientificjournal.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic rings' skeletal vibrations would be expected to produce strong Raman signals. A comparative analysis of FT-IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes. As with the other techniques, no experimental Raman spectra for this compound could be sourced.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₅H₁₁FO₃, several mass spectrometric techniques would be employed for a thorough analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected HRMS Data: The theoretical monoisotopic mass of this compound (C₁₅H₁₁FO₃) is 258.0692 g/mol . An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm), thus confirming the elemental composition.

The primary fragmentation in the mass spectrum would likely involve the cleavage of the ester bond, which is the most labile part of the molecule. This would lead to the formation of characteristic fragment ions.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Chemical Formula | Theoretical m/z | Description |

|---|---|---|---|

| [C₈H₇O]⁺ | C₈H₇O | 119.0497 | Phenacyl cation |

| [C₇H₄FO₂]⁺ | C₇H₄FO₂ | 139.0195 | 4-Fluorobenzoyl cation |

| [C₆H₅CO]⁺ | C₆H₅CO | 105.0340 | Benzoyl cation (from phenacyl moiety) |

Note: This table is predictive and based on established fragmentation patterns of similar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It would be employed to assess the purity of a this compound sample and to identify any volatile impurities from its synthesis. The synthesis of phenacyl esters often involves the reaction of a carboxylic acid (4-fluorobenzoic acid) with a phenacyl halide (e.g., 2-bromo-1-phenylethanone).

Potential volatile impurities that could be detected by GC-MS include residual starting materials or side-products. The mass spectrometer would then provide mass spectra for each separated component, allowing for their identification by comparison with spectral libraries or through interpretation of their fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Decomposition Analysis

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS is particularly well-suited for the analysis of phenacyl esters. chembk.com It would be used to determine the purity of this compound and to analyze for any non-volatile impurities or degradation products that may have formed during synthesis or storage. The technique allows for the separation of the target compound from its impurities, with subsequent detection and identification by the mass spectrometer.

Electronic Absorption and Chiroptical Spectroscopy

Electronic and chiroptical spectroscopy methods provide information about the electronic structure and, in the case of chiral molecules, the three-dimensional arrangement of atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to the π → π* transitions of the aromatic rings (benzoyl and 4-fluorobenzoyl moieties) and the n → π* transition of the carbonyl groups.

The presence of two aromatic chromophores and two carbonyl groups would result in a complex spectrum. The expected absorption maxima (λ_max) would likely be in the range of 240-280 nm, typical for benzoyl compounds. The molar absorptivity (ε) at these wavelengths would be determined to provide quantitative information. The UV chromophore of phenacyl esters is often utilized for their detection in liquid chromatography.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Studies

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit any ECD or VCD signals. These techniques would only be applicable if the molecule were modified to introduce a chiral center, for example, by substitution at the α-carbon of the phenylethyl group. In such a hypothetical chiral derivative, ECD and VCD could be used to determine its absolute configuration by comparing experimental spectra with theoretically calculated spectra.

Computational Chemistry and Theoretical Modeling of 2 Oxo 2 Phenylethyl 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds. DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G*, are commonly used for the optimization of molecular structures and calculation of various chemical parameters. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

For 2-Oxo-2-phenylethyl 4-fluorobenzoate (B1226621), a crucial aspect of its conformation is the spatial relationship between the phenacyl group and the 4-fluorobenzoyl group. The flexibility of the ester linkage allows for rotation around several single bonds, leading to various possible conformers. The most stable conformer is identified by finding the global minimum on the potential energy surface.

In a structurally similar compound, 2-oxo-2-phenylethyl benzoate (B1203000), X-ray crystallography revealed that the two terminal phenyl rings are oriented at a significant dihedral angle to each other. nih.gov For 2-Oxo-2-phenylethyl 4-fluorobenzoate, it is expected that the phenyl ring and the 4-fluorophenyl ring would also adopt a non-planar orientation to minimize steric hindrance. The dihedral angle between the mean plane of the imidazo[1,2-a]pyridine (B132010) ring system and the 2-oxo-2-phenylethyl acetate (B1210297) group in a related complex was found to be 45.37 (5)°. nih.gov DFT calculations would precisely determine these angles and predict the most energetically favorable conformation of the molecule.

Table 1: Key Geometric Parameters for Analysis

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds (single, double, triple). |

| Bond Angles | The angle formed between three connected atoms. | Defines the basic shape and steric properties of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Determines the molecule's 3D conformation and identifies stable rotamers. |

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and ionization potential. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-systems of the phenyl and 4-fluorophenyl rings, as well as the lone pairs of the oxygen atoms. The LUMO is likely to be distributed over the electron-deficient carbonyl groups. The analysis of the HOMO-LUMO gap would provide valuable information about the charge transfer interactions that can occur within the molecule, influencing its electronic and optical properties.

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Role in Chemical Reactions | Implication for this compound |

|---|---|---|

| HOMO | Electron-donating orbital (nucleophile). libretexts.org | Reactivity in reactions with electrophiles; likely located on phenyl rings and oxygen atoms. |

| LUMO | Electron-accepting orbital (electrophile). libretexts.org | Reactivity in reactions with nucleophiles; likely located on carbonyl carbons. |

| HOMO-LUMO Gap (ΔE) | Indicator of kinetic stability and chemical reactivity. | A smaller gap signifies higher reactivity and lower stability. |

Quantum Chemical Descriptors and Reactivity Predictions

Beyond the frontier orbitals, DFT calculations can provide a range of quantum chemical descriptors that help in predicting the reactivity and stability of a molecule. These descriptors are derived from the calculated electronic structure.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the calculated quantum mechanical wavefunction. semanticscholar.org This analysis provides a picture of the electron density distribution, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.net

In this compound, the electronegative oxygen and fluorine atoms are expected to carry negative Mulliken charges. The oxygen atoms of the ester and ketone carbonyl groups will be particularly electron-rich. Consequently, the carbon atoms bonded to these oxygen atoms (the carbonyl carbons) will exhibit a significant positive charge, making them susceptible to nucleophilic attack. The analysis of charge distribution is crucial for understanding intermolecular interactions and predicting reactive sites within the molecule.

Table 3: Predicted Mulliken Charge Distribution on Key Atoms

| Atom | Functional Group | Predicted Charge | Reactivity Implication |

|---|---|---|---|

| Carbonyl Oxygens | Ketone (C=O), Ester (C=O) | Negative (δ-) | Nucleophilic; site for protonation or H-bonding. |

| Ester Oxygen | Ester (-O-) | Negative (δ-) | Nucleophilic. |

| Fluorine | Fluorophenyl (-F) | Negative (δ-) | Influences the aromatic ring's electronic properties. |

| Carbonyl Carbons | Ketone (C=O), Ester (C=O) | Positive (δ+) | Electrophilic; site for nucleophilic attack. |

| Aromatic Hydrogens | Phenyl rings | Positive (δ+) | Potential sites for electrophilic interaction. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how molecules will interact with each other and for identifying sites of nucleophilic and electrophilic reactivity. researchgate.net The MEP map is color-coded to show different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are the most reactive sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential," indicating an electron deficiency. These are the most reactive sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show deep red areas around the two carbonyl oxygen atoms and the fluorine atom, confirming these as the primary centers for electrophilic interaction. Blue regions would likely be found around the hydrogen atoms of the phenyl rings, indicating their susceptibility to nucleophilic interaction. The MEP map provides a more intuitive and comprehensive picture of the charge landscape than simple atomic charges. youtube.com

Table 4: Interpretation of MEP Map Colors

| Color | Electrostatic Potential | Electron Density | Predicted Location on this compound |

|---|---|---|---|

| Red | Most Negative | High (Electron-Rich) | Around carbonyl oxygen and fluorine atoms. |

| Yellow | Intermediate Negative | Surrounding the red regions. | |

| Green | Near-Zero | Neutral | On the carbon backbone of the aromatic rings. |

| Blue | Most Positive | Low (Electron-Poor) | Around the hydrogen atoms. |

Thermodynamic Parameters and Stability Predictions

DFT calculations can also be used to compute various thermodynamic parameters, which are essential for predicting the stability of a molecule and the feasibility of chemical reactions. These parameters are typically calculated for the optimized geometry at a standard temperature and pressure.

Key thermodynamic properties include:

Enthalpy (H): The total heat content of the system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to determine the maximum amount of work that can be extracted from a system at constant temperature and pressure. The change in Gibbs Free Energy (ΔG) indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous process.

By calculating these parameters for this compound, one can assess its intrinsic thermodynamic stability relative to other isomers or decomposition products. These calculations are vital for understanding the conditions under which the compound is stable and how it is likely to behave in chemical transformations.

Table 5: Thermodynamic Parameters and Their Significance

| Parameter | Symbol | Significance in Chemical Analysis |

|---|---|---|

| Enthalpy of Formation | ΔHf | The heat change when one mole of the compound is formed from its constituent elements. Indicates the compound's stability relative to its elements. |

| Entropy | S | Measures the molecular disorder. Important for predicting reaction spontaneity, especially in reactions involving a change in the number of molecules. |

| Gibbs Free Energy | G | The ultimate indicator of a reaction's spontaneity and the compound's thermodynamic stability under constant temperature and pressure. |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the pathways of chemical reactions, providing insights into the energies of reactants, products, and intermediate transition states. For a compound like this compound, theoretical investigations could map out the energetic landscape of its formation or decomposition.

For instance, in studies of other organic reactions, computational methods like B3LYP in conjunction with a basis set such as 6-311+G** are employed to model reaction mechanisms. Such studies can identify different possible reaction channels and determine the most favorable pathway by calculating the energy barriers associated with each step. For example, a theoretical study on the reaction of OXO (where X can be a halogen) with X atoms revealed two potential channels, with the one leading to the formation of XO being energetically more favorable due to a lower energy barrier. Similarly, the reaction mechanism of OClO with OH has been theoretically explored, identifying multiple product pathways through association, H-shift, and dissociation steps.

These computational approaches could be hypothetically applied to the synthesis of this compound, which can be formed via an O-acylation reaction. A theoretical study could model the reaction between the appropriate precursors, such as 2-bromo-1-phenylethan-1-one and 4-fluorobenzoic acid, in the presence of a base. The calculations would aim to identify the transition state structure for the nucleophilic attack and subsequent displacement of the bromide ion, providing a detailed, step-by-step understanding of the reaction energetics and kinetics.

Computational Probing of Intramolecular and Intermolecular Interactions

Computational methods are also powerful tools for investigating the non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular). These interactions are crucial in determining the compound's three-dimensional structure, stability, and physical properties.

Crystal Engineering and Supramolecular Interactions of 2 Oxo 2 Phenylethyl 4 Fluorobenzoate

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The molecular conformation of esters like 2-Oxo-2-phenylethyl 4-fluorobenzoate (B1226621) is characterized by the relative orientation of its constituent phenyl rings. In the closely related structure of 2-Oxo-2-phenylethyl benzoate (B1203000), the terminal phenyl rings adopt a conformation where they are nearly perpendicular to each other, with a dihedral angle of 86.09 (9)°. nih.govresearchgate.net This twisted conformation is a common feature in this class of compounds, minimizing steric hindrance and allowing for efficient crystal packing. It is highly probable that 2-Oxo-2-phenylethyl 4-fluorobenzoate adopts a similar conformation, with the 4-fluorophenyl ring and the phenacyl phenyl ring being significantly twisted with respect to each other.

The crystal packing of organic molecules is a result of the optimization of various intermolecular forces. For the analogous 2-Oxo-2-phenylethyl benzoate, the crystal system is monoclinic with the space group P21/c. nih.govresearchgate.net The unit cell parameters for this compound are detailed in the table below. Given the structural similarity, it is anticipated that this compound would crystallize in a similar system, though the presence of the fluorine atom may lead to slight variations in the cell dimensions and packing motifs.

Table 1: Crystal Data and Structure Refinement for 2-Oxo-2-phenylethyl benzoate

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₂O₃ |

| Formula weight | 240.25 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 9.0299 (13) |

| b (Å) | 14.116 (2) |

| c (Å) | 9.6379 (14) |

| β (°) | 90.564 (3) |

| Volume (ų) | 1228.4 (3) |

| Z | 4 |

Data sourced from Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1528. nih.govresearchgate.net

Analysis of Intermolecular Non-Covalent Interactions

Non-covalent interactions are the driving forces behind the formation of specific supramolecular architectures in the solid state. These interactions, although weaker than covalent bonds, collectively determine the stability and properties of the crystalline material.

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C—H···O hydrogen bonds play a crucial role in the crystal packing of this compound and its analogs. In the crystal structure of 2-Oxo-2-phenylethyl benzoate, molecules are linked into centrosymmetric dimers through pairs of intermolecular C—H···O hydrogen bonds, forming a distinct R²₂(10) ring motif. nih.govresearchgate.net This interaction involves a hydrogen atom from the methylene (B1212753) group and the carbonyl oxygen atom of the ester. Similar C—H···O interactions are observed in the crystal structures of other related keto esters, often leading to the formation of chains or layers. nih.govresearchgate.net The presence of the electronegative fluorine atom in this compound could potentially influence the acidity of the aromatic C-H protons, possibly leading to additional weak C-H···O or even C-H···F interactions that further stabilize the crystal lattice. nih.gov

Table 2: Hydrogen-Bond Geometry for 2-Oxo-2-phenylethyl benzoate (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| C8—H8B···O3 | 0.97 | 2.57 | 3.454 (2) | 152 |

Data sourced from Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1528. researchgate.net

Aromatic stacking interactions, or π–π stacking, are common in molecules containing phenyl rings and contribute significantly to the stabilization of the crystal structure. These interactions can occur in a face-to-face or offset (displaced) fashion. In the crystal structure of 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, π–π stacking interactions are observed between neighboring pyrone and benzene (B151609) rings, with centroid-centroid distances in the range of 3.5758 (18) to 3.6115 (16) Å. nih.gov Similarly, in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, inversion-related π–π stacking interactions between adjacent aryl rings lead to the formation of molecular chains. researchgate.net Given the presence of two phenyl rings in this compound, it is highly probable that π–π stacking interactions play a role in its crystal packing, likely in an offset arrangement to minimize electrostatic repulsion.

Carbonyl-π interactions are a type of non-covalent interaction where the electrophilic carbon atom of a carbonyl group interacts with the electron-rich π-system of an aromatic ring. These interactions are increasingly recognized as important in stabilizing molecular conformations and crystal packing. In the structure of 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, C=O···π interactions are present, with oxygen-to-centroid distances ranging from 3.266 (3) to 3.567 (3) Å. nih.gov This type of interaction involves the delocalization of a lone pair from a donor oxygen into the antibonding orbital (π*) of an acceptor carbonyl group. nih.gov The presence of both carbonyl groups and phenyl rings in this compound makes it a candidate for exhibiting such interactions, which could further influence the supramolecular architecture.

Intramolecular Interactions Governing Molecular Conformation

Intramolecular Hydrogen Bonds and Their Role in Stabilization

While classical strong intramolecular hydrogen bonds are not anticipated in this compound due to the absence of traditional donor groups like -OH or -NH, the presence of weak C-H···O hydrogen bonds can contribute to conformational stabilization. In the crystal structure of the related compound 2-Oxo-2-phenylethyl benzoate, intermolecular C-H···O hydrogen bonds are observed, linking molecules into dimers. nih.gov Although these are intermolecular in that specific crystal packing, the potential for similar weak intramolecular C-H···O interactions exists in this compound. These interactions could occur between a hydrogen atom on one of the phenyl rings and one of the oxygen atoms of the ester or ketone group, helping to lock in a preferred conformation.

The presence of the fluorine atom in the 4-fluorobenzoate moiety introduces the possibility of other weak interactions influencing the molecular conformation. Fluorine is known to participate in various non-covalent interactions, including weak hydrogen bonds. The specific role of any such intramolecular interactions in stabilizing the conformation of this compound would require detailed crystallographic or computational analysis.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, one can gain insights into the nature and relative importance of different intermolecular contacts.

The key outputs of a Hirshfeld analysis are the 3D Hirshfeld surface maps and the 2D fingerprint plots. The 3D maps are typically colored to represent properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de), providing a quantitative summary of the intermolecular contacts.

Based on the analysis of analogous compounds, the following intermolecular contacts would be expected to be significant in the crystal packing of this compound:

| Interaction Type | Description | Expected Features in Fingerprint Plot |

| O···H/H···O | Hydrogen bonding interactions between oxygen and hydrogen atoms. | Sharp, distinct spikes. |

| H···H | van der Waals interactions between hydrogen atoms. | A large, diffuse region. |

| C···H/H···C | Interactions involving carbon and hydrogen atoms. | Wing-like features. |

| C···C | π-π stacking interactions between aromatic rings. | A characteristic region at longer de and di values. |

| F···H/H···F | Interactions involving the fluorine atom and hydrogen atoms. | Specific spikes or regions depending on the nature of the contact. |

| F···C/C···F | Interactions between the fluorine atom and carbon atoms of adjacent molecules. | Distinct regions in the fingerprint plot. |

Principles of Supramolecular Self-Assembly and Recognition in Analogous Systems

The principles of supramolecular self-assembly and molecular recognition observed in analogous systems provide a framework for understanding how this compound molecules might interact to form ordered structures. Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures. rsc.org Molecular recognition refers to the specific binding of one molecule to another through these non-covalent interactions.

In systems containing benzoate esters, self-assembly can be driven by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.org Benzoate esters without strong hydrogen-bonding groups can still self-assemble into complex nanostructures, indicating the significant role of other intermolecular forces. rsc.org The presence of aromatic rings in these molecules often leads to π-π stacking interactions, which are crucial for the stability of the resulting supramolecular architectures.

The introduction of fluorine into aromatic systems can profoundly influence their molecular recognition properties and self-assembly behavior. researchgate.net Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, affecting its ability to participate in π-π stacking and other aromatic-aromatic interactions. acs.orgnih.gov The presence of C-F bonds can also introduce new intermolecular interactions, such as C-H···F and C-F···π interactions, which can act as directional forces in the self-assembly process.

Furthermore, fluorinated aromatic compounds are known to engage in specific interactions that can be exploited in crystal engineering and materials science. researchgate.net The unique properties conferred by fluorine can lead to the formation of novel supramolecular assemblies with distinct packing arrangements compared to their non-fluorinated counterparts. nih.gov The study of how fluorination impacts protein-ligand interactions in biological systems also offers insights into the fundamental principles of molecular recognition involving fluorinated molecules. rsc.org These principles, derived from a range of analogous systems, are essential for predicting and controlling the supramolecular chemistry of this compound.

Advanced Synthetic Applications and Reaction Development Involving 2 Oxo 2 Phenylethyl 4 Fluorobenzoate

Utility as a Synthon in Complex Organic Synthesis

While direct, large-scale applications of 2-oxo-2-phenylethyl 4-fluorobenzoate (B1226621) as a starting material in the total synthesis of complex natural products are not extensively documented, its constituent parts, phenacyl esters and fluorinated benzoic acids, are common building blocks. researchgate.netrsc.orgrsc.org The phenacyl group can be considered a masked aldehyde or a precursor to various heterocyclic systems. For instance, the ketone functionality can undergo reactions such as reduction, olefination, or condensation to build molecular complexity.

Role in the Development of New Catalytic Reactions

The architecture of 2-oxo-2-phenylethyl 4-fluorobenzoate lends itself to exploration in the development and optimization of novel catalytic reactions, particularly in the realms of chemoselective transformations and frustrated Lewis pair chemistry.

The 4-fluorobenzoyl moiety within this compound is of particular interest in the field of photocatalysis. Research has shown that benzoyl groups, and specifically 4-fluorobenzoyl groups, can function as highly efficient photosensitizing auxiliaries. acs.org In combination with reagents like Selectfluor, they can facilitate visible-light-powered direct C(sp³)–H fluorinations. acs.org This approach allows for the fluorination of complex molecules with high regioselectivity, often directed by the proximity of the benzoyl auxiliary. acs.org While not a direct catalytic use of the entire molecule, this highlights the potential of the 4-fluorobenzoyl fragment to be incorporated into substrates to direct catalytic reactions.

Furthermore, the ester linkage in phenacyl esters can be selectively cleaved under photoredox conditions, offering a pathway for deprotection or further functionalization. acs.org This chemoselectivity is crucial when other sensitive functional groups are present in the molecule.

Table 1: Potential Chemoselective Transformations Involving the this compound Scaffold

| Reaction Type | Reactive Site | Potential Outcome | Relevant Concepts |

| Photocatalytic C-H Activation | Methylene (B1212753) group adjacent to the ketone | Introduction of new functional groups | Directed by the 4-fluorobenzoyl group |

| Selective Ester Cleavage | Ester linkage | Deprotection or derivatization | Photoredox catalysis |

| Ketone Reduction | Carbonyl group of the phenacyl moiety | Formation of a secondary alcohol | Chemoselective hydrogenation |

Frustrated Lewis pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. wikipedia.orgutexas.edunih.gov This unquenched reactivity allows them to activate a variety of small molecules and functional groups, including esters. nih.govacs.org

Research on the reactions of FLPs with esters has demonstrated the possibility of O-C(alkyl) bond cleavage. nih.gov For instance, the reaction of an intermolecular FLP, such as tBu₃P/B(C₆F₅)₃, with acetylenic esters leads to the cleavage of the O-alkyl bond, forming a borane-stabilized carboxylate and a phosphonium (B103445) salt. nih.gov Simple aryl and alkyl esters can react similarly. nih.gov This suggests that this compound could react with a sufficiently reactive FLP, potentially leading to the cleavage of the ester bond and the formation of a phosphonium species from the phenacyl group and a borate-complexed 4-fluorobenzoate. The nature of the products would likely depend on the specific FLP used and the reaction conditions.

Table 2: Plausible Reaction of this compound with a Frustrated Lewis Pair

| FLP Components | Proposed Reaction Pathway | Potential Products |

| Sterically hindered phosphine (B1218219) (Lewis base) + bulky borane (B79455) (Lewis acid) | Nucleophilic attack of the phosphine on the methylene carbon of the phenacyl group, followed by O-C bond cleavage facilitated by the borane. | [2-Oxo-2-phenylethyl]phosphonium salt + [4-Fluorobenzoyloxy]borate |

Exploration in Vinylogous Transformations and Related Conjugate Additions

The concept of vinylogy describes the transmission of electronic effects through a conjugated system. libretexts.org While this compound itself is not a direct substrate for vinylogous reactions, it can be a precursor to molecules that are. For example, a Knoevenagel or similar condensation reaction at the α-position to the ketone would generate an α,β-unsaturated system, a classic Michael acceptor. libretexts.orgyoutube.com

Such a derivative could then participate in vinylogous conjugate addition reactions. In a vinylogous Michael addition, a nucleophile adds to the γ-position of a conjugated system, rather than the typical β-position. buchler-gmbh.combuchler-gmbh.com The reactivity and regioselectivity of such an addition would be influenced by the nature of the nucleophile, the catalyst, and the substituents on the aromatic rings of the original this compound framework.

Generation of Chemically Diverse Libraries for Structure-Reactivity Relationship Studies

The synthesis of libraries of related compounds is a cornerstone of medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships. nih.govfrontiersin.orgsigmaaldrich.com this compound is an excellent scaffold for the generation of such libraries due to the presence of multiple points for diversification.

By varying the substituents on both the phenyl ring of the phenacyl group and the 4-fluorobenzoyl group, a diverse library of analogs can be created. Furthermore, the ketone and ester functionalities can be subjected to a range of chemical transformations to introduce additional diversity. For example, a library of esters could be synthesized from a common phenacyl alcohol precursor and a variety of substituted benzoic acids. nih.gov The resulting compounds could then be screened for biological activity or catalytic properties, and the data used to build SAR models. The fluorine atom in the 4-fluorobenzoyl moiety can serve as a useful probe in these studies, for example, in ¹⁹F NMR-based screening assays.

Q & A

Q. What are the established synthetic routes for 2-Oxo-2-phenylethyl 4-fluorobenzoate, and how can purification challenges be addressed?

Answer: The compound is typically synthesized via esterification between 4-fluorobenzoic acid derivatives and phenacyl alcohol precursors. A common approach involves activating the carboxylic acid (e.g., using DCC or HOBt) for coupling with 2-oxo-2-phenylethanol. Purification often requires column chromatography with gradients of ethyl acetate in petroleum ether to resolve isomers or byproducts, as demonstrated in analogous fluorobenzoate esters . For example, a related compound showed isomer ratios (4F:3F:2F = 4.8:4.5:1) after chromatography, highlighting the need for careful solvent system optimization .

Q. How is the structural integrity of this compound validated in experimental settings?

Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related fluorobenzoate esters were characterized using single-crystal diffraction, revealing key parameters like hydrogen bonding and π–π interactions that stabilize the crystal lattice . Complementary techniques include:

- NMR spectroscopy : NMR is critical for verifying fluorinated positions, while and NMR confirm backbone structure .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the recommended storage conditions to maintain compound stability?

Answer: The compound should be stored under inert atmosphere (argon or nitrogen) at room temperature, shielded from light and moisture. Analogous fluorinated esters degrade via hydrolysis or photochemical pathways, necessitating desiccants and amber glass vials .

Advanced Research Questions

Q. How can conflicting isomer ratios in synthesized batches be systematically analyzed and resolved?

Answer: Discrepancies in isomer ratios (e.g., 4F vs. 3F substitution) may arise from reaction kinetics or purification inefficiencies. To address this:

- HPLC with chiral columns : Resolves enantiomers or diastereomers .

- Kinetic studies : Monitor reaction progress via in situ NMR to identify intermediate formation .

- Computational modeling : Density Functional Theory (DFT) can predict thermodynamic stability of isomers, guiding synthetic optimization .

Q. What mechanistic insights govern the compound’s reactivity in photochemical applications?

Answer: The 2-oxo-phenylethyl moiety acts as a photosensitizer, facilitating energy transfer in reactions like C(sp³)-H fluorination. Studies on analogous benzoates reveal:

- Excited-state dynamics : Time-resolved spectroscopy shows triplet-state lifetimes critical for catalytic activity .

- Substituent effects : Electron-withdrawing groups (e.g., 4-fluoro) enhance oxidative potential, as quantified by cyclic voltammetry .

Q. How does the compound serve as an intermediate in medicinal chemistry, and what modifications enhance bioactivity?

Answer: The phenacyl ester group is a versatile handle for prodrug design. For example:

- Anticancer agents : Coupling with aminoisoquinoline moieties via MeAl-mediated cyclization yields bioactive derivatives .

- Antimicrobial derivatives : Introducing heterocycles (e.g., pyrrolopyridines) at the 4-fluorobenzoate position improves target binding .

- Metabolic stability : Fluorination at the 4-position reduces oxidative metabolism, as shown in pharmacokinetic studies .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported yields for this compound?

Answer: Yield discrepancies often stem from:

- Catalyst loading : E.g., MeAl-mediated reactions require strict anhydrous conditions; trace moisture reduces efficacy .

- Purification losses : Isomer separation during chromatography can lead to lower recovered yields despite high crude purity .

- Reaction scale : Pilot-scale syntheses may suffer from inefficient mixing or heat transfer compared to small batches.

Q. What strategies validate the compound’s role in catalytic cycles versus stoichiometric pathways?

Answer:

- Turnover number (TON) assays : Quantify catalyst reuse potential via GC-MS or fluorometric assays .

- Radical trapping experiments : Use TEMPO or BHT to distinguish radical-mediated vs. ionic mechanisms .

- Isotopic labeling : -labeling in ester groups tracks oxygen transfer pathways .

Methodological Recommendations

Q. Table 1: Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| X-ray diffraction | Space group, R-factor, θ range (°) | |

| NMR | Chemical shift (δ, ppm), coupling constants | |

| HRMS | Mass accuracy (ppm), isotopic pattern match |

Q. Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Value/Recommendation | Reference |

|---|---|---|

| Solvent | Dry dichloromethane or THF | |

| Catalyst | DCC/HOBt or MeAl | |

| Purification | 5–10% EtOAc in petroleum ether |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.